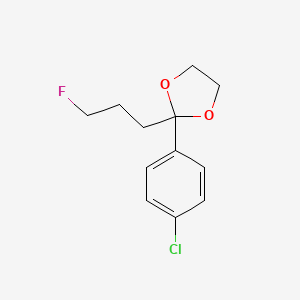
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a chlorophenyl group and a fluoropropyl group attached to the dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with 3-fluoropropanol in the presence of an acid catalyst to form the corresponding acetal. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-1,3-dioxolane: Lacks the fluoropropyl group.
2-(3-Fluoropropyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-Phenyl-1,3-dioxolane: Lacks both the chlorine and fluorine substituents.
Uniqueness
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane is unique due to the presence of both chlorophenyl and fluoropropyl groups, which may confer specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
64053-96-9 |
|---|---|
分子式 |
C12H14ClFO2 |
分子量 |
244.69 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14ClFO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
InChI 键 |
NTZMPEJOYHXLNM-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCCF)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


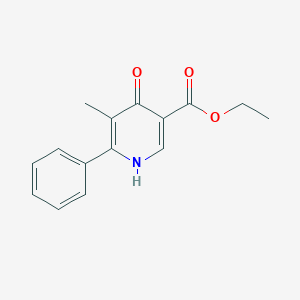
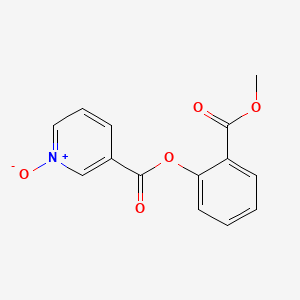


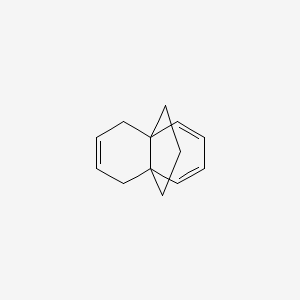

silane](/img/structure/B14494236.png)

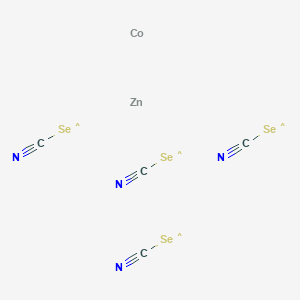
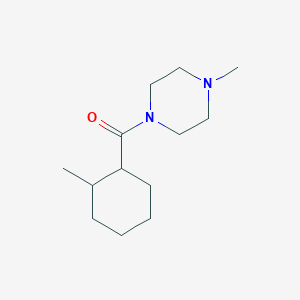
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

